molecular formula C21H18 B14615554 1,2,3-Trimethylchrysene CAS No. 60826-77-9

1,2,3-Trimethylchrysene

Cat. No.: B14615554
CAS No.: 60826-77-9
M. Wt: 270.4 g/mol
InChI Key: HYGMNAZASKCROL-UHFFFAOYSA-N
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Description

1,2,3-Trimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative of chrysene, featuring three methyl groups substituted at the 1-, 2-, and 3-positions of the chrysene backbone. Chrysene itself consists of four fused benzene rings, and methyl substitution alters its physicochemical properties, including solubility, stability, and reactivity.

However, the specific synthetic routes, spectral data, and toxicological profiles of this compound require further investigation.

Properties

CAS No.

60826-77-9

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

1,2,3-trimethylchrysene

InChI

InChI=1S/C21H18/c1-13-12-21-17(15(3)14(13)2)10-11-19-18-7-5-4-6-16(18)8-9-20(19)21/h4-12H,1-3H3

InChI Key

HYGMNAZASKCROL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of chrysene followed by selective methylation at the desired positions. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylchrysene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

1,2,3-Trimethylchrysene has several applications in scientific research, including:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Research on its biological activity helps understand the interactions of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: Studies investigate its potential role in carcinogenesis and its effects on cellular processes.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethylchrysene involves its interaction with molecular targets such as enzymes and receptors. It can form reactive intermediates that bind to DNA, leading to potential mutagenic and carcinogenic effects. The pathways involved include metabolic activation by cytochrome P450 enzymes, followed by the formation of DNA adducts.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 1,2,3-Trimethylchrysene and related compounds, inferred from available evidence:

Compound Molecular Formula Molecular Weight CAS Number Key Features
Chrysene C₁₈H₁₂ 228.29 218-01-9 Parent PAH; four fused benzene rings; high hydrophobicity
Methylchrysene C₁₉H₁₄ 242.32 56-49-5 Single methyl substitution; increased lipophilicity vs. chrysene
1,2,3,4-Tetrahydrochrysene C₁₈H₁₆ 232.32 2091-90-9 Partially hydrogenated chrysene; reduced aromaticity
1,1,6-Trimethyl-1,2-dihydronaphthalene C₁₃H₁₆ 172.27 4501-39-7 Methyl-substituted dihydronaphthalene; smaller ring system

Key Observations :

  • Hydrophobicity : Methyl groups enhance lipophilicity, as seen in methylchrysene compared to chrysene. This compound likely exhibits even lower water solubility due to three methyl substituents .
  • Aromaticity : 1,2,3,4-Tetrahydrochrysene’s hydrogenated ring reduces conjugation, decreasing stability and reactivity compared to fully aromatic analogs .

Biological Activity

1,2,3-Trimethylchrysene (TMC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. PAHs are organic compounds composed of multiple fused aromatic rings and are known for their environmental persistence and potential health impacts. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for human health.

Chemical Structure

This compound is a derivative of chrysene, characterized by three methyl groups attached to the chrysene backbone. Its chemical structure can be represented as follows:

C18H18\text{C}_{18}\text{H}_{18}
  • Aryl Hydrocarbon Receptor (AhR) Activation : TMC has been studied for its ability to activate the AhR signaling pathway. This receptor mediates the toxic effects of many PAHs by regulating the expression of genes involved in xenobiotic metabolism and cell proliferation. Research indicates that TMC exhibits significant AhR-mediated responses, suggesting its role in inducing cytochrome P450 enzymes which are crucial for drug metabolism and detoxification processes .
  • Estrogenic Activity : Studies have shown that TMC can influence steroidogenesis. In vitro assays using H295R adrenocortical carcinoma cells demonstrated that TMC could affect the production of estrogen (E2) and testosterone (T), indicating potential endocrine-disrupting properties . The compound's effects on hormone production may have implications for reproductive health.
  • Genotoxicity : TMC has been implicated in genotoxic effects due to its structure and reactivity. PAHs are known to form DNA adducts, leading to mutations and cancer development. The specific genotoxic potential of TMC requires further investigation to establish a clear link between exposure and genetic damage.

Toxicological Profile

  • Acute Toxicity : The acute toxicity of TMC has been evaluated in various animal models. Exposure studies indicate that high doses can lead to adverse effects such as respiratory distress and lethargy. However, the exact LD50 values remain undetermined.
  • Chronic Effects : Long-term exposure to TMC may contribute to carcinogenesis, particularly in tissues exposed to higher concentrations of the compound. Epidemiological studies linking PAH exposure to lung cancer provide a context for understanding the risks associated with TMC.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings
AhR ActivationSignificant induction of AhR-mediated responses observed; TMC shows relative potency compared to other PAHs.
Hormonal EffectsIncreased production of E2 in H295R cells; implications for endocrine disruption noted.
GenotoxicityEvidence suggests potential DNA damage; further studies needed for conclusive results.

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of PAH contamination in urban areas highlighted the presence of TMC in soil and sediment samples. The assessment found elevated levels correlating with industrial activities, raising concerns about potential human exposure through soil ingestion or inhalation of contaminated dust.

Case Study 2: Occupational Exposure

Research involving workers in industries with high PAH exposure revealed an increased incidence of respiratory ailments and skin conditions attributed to compounds including TMC. This underscores the need for stringent occupational safety measures.

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